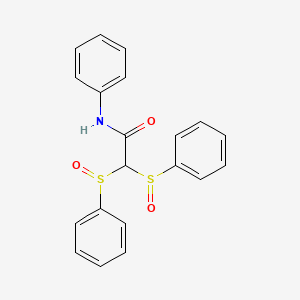
N-Phenyl-2,2-bis(phenylsulfinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-phenyl-2,2-bis(phenylsulfinyl)- is a complex organic compound with a unique structure that includes both acetamide and phenylsulfinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-phenyl-2,2-bis(phenylsulfinyl)- typically involves the reaction of acetamide with phenylsulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity Acetamide, N-phenyl-2,2-bis(phenylsulfinyl)- on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-phenyl-2,2-bis(phenylsulfinyl)- undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfinyl groups can be further oxidized to sulfone groups using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of sulfide derivatives
Substitution: Formation of various substituted acetamide derivatives
Applications De Recherche Scientifique
Acetamide, N-phenyl-2,2-bis(phenylsulfinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Acetamide, N-phenyl-2,2-bis(phenylsulfinyl)- involves its interaction with specific molecular targets and pathways. The phenylsulfinyl groups can interact with various enzymes and proteins, potentially inhibiting their activity. The acetamide group may also play a role in modulating the compound’s biological activity by interacting with cellular receptors and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: A simpler analog with only an acetamide group attached to a phenyl ring.
N-Phenylacetamide: Another analog with a similar structure but lacking the phenylsulfinyl groups.
Phenylsulfinylacetamide: A compound with a similar structure but only one phenylsulfinyl group.
Uniqueness
Acetamide, N-phenyl-2,2-bis(phenylsulfinyl)- is unique due to the presence of two phenylsulfinyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
100749-49-3 |
|---|---|
Formule moléculaire |
C20H17NO3S2 |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
2,2-bis(benzenesulfinyl)-N-phenylacetamide |
InChI |
InChI=1S/C20H17NO3S2/c22-19(21-16-10-4-1-5-11-16)20(25(23)17-12-6-2-7-13-17)26(24)18-14-8-3-9-15-18/h1-15,20H,(H,21,22) |
Clé InChI |
CWWKIEDSSPWGRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C(S(=O)C2=CC=CC=C2)S(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084777.png)
![5H-Cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14084781.png)
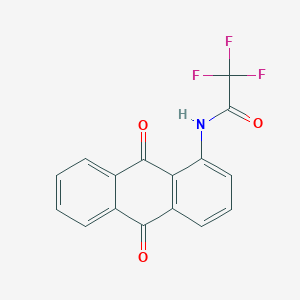
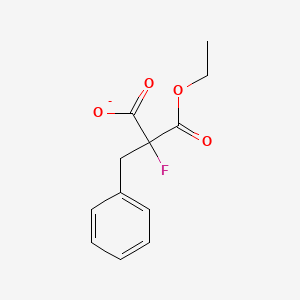
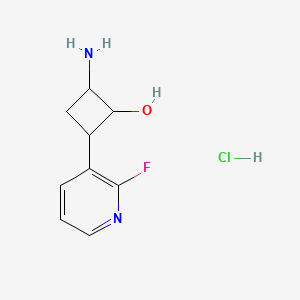
![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione](/img/structure/B14084806.png)
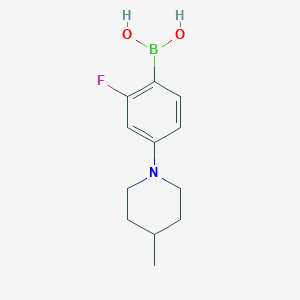
![ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate](/img/structure/B14084816.png)

![1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-](/img/structure/B14084829.png)
![Bicyclo[1.1.0]butane, 1-bromo-](/img/structure/B14084832.png)
![3,7,9-trimethyl-1-{2-[(4-phenoxyphenyl)amino]ethyl}-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14084834.png)
![1-[2-(3-Cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B14084836.png)
